molecular formula C10H12FN B131291 3-(4-Fluorophenyl)pyrrolidine CAS No. 144620-11-1

3-(4-Fluorophenyl)pyrrolidine

Cat. No.: B131291
CAS No.: 144620-11-1
M. Wt: 165.21 g/mol
InChI Key: IWOQWISAVOSATC-UHFFFAOYSA-N
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Description

“3-(4-Fluorophenyl)pyrrolidine” is a compound with the molecular formula C10H12FN . It is a hydrochloride with the CAS Number: 1029636-03-0 . The compound is an off-white solid .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure also includes a 4-fluorophenyl group .


Chemical Reactions Analysis

Pyrrolidine derivatives, including “this compound”, are known to exhibit a wide range of biological activities due to their diverse chemical reactions . These include antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant activities, and diverse enzyme inhibitory effects .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 165.21 . It has a density of 1.1±0.1 g/cm3, a boiling point of 241.8±33.0 °C at 760 mmHg, and a flash point of 100.0±25.4 °C .

Scientific Research Applications

Selective Aluminum Ion Sensor

Maity and Govindaraju (2010) developed a pyrrolidine constrained bipyridyl-dansyl conjugate, functioning as a selective ratiometric and colorimetric chemosensor for Al(3+) ions based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).

Synthesis and Characterization for Molecular Applications

Murthy et al. (2017) synthesized 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) and performed various analyses, including NMR, FT-IR, and crystal X-ray diffraction, demonstrating its potential in molecular electronics and drug development (Murthy et al., 2017).

Crystal Structure Analysis

Sharma et al. (2013) analyzed the crystal structure of a similar compound, revealing insights into its molecular conformation and potential applications in materials science (Sharma et al., 2013).

Anticoccidial Agents

Qian et al. (2006) explored derivatives of pyrrolidine for their potential as anticoccidial agents, contributing to veterinary medicine and pharmaceutical development (Qian et al., 2006).

Non-Linear Optics and Molecular Dynamics

Maity et al. (2018) synthesized fluorophores based on pyrrolidine structures, showcasing their application in non-linear optics and live cell imaging (Maity et al., 2018).

Drug Development

Eskola et al. (2002) synthesized a pyrrolidine derivative for imaging dopamine D4 receptors, indicating its potential in neuroscience research and drug development (Eskola et al., 2002).

Met Kinase Inhibitors

Schroeder et al. (2009) discovered pyrrolidine derivatives as selective Met kinase inhibitors, contributing to cancer research and targeted therapy (Schroeder et al., 2009).

Asymmetric Synthesis

Devine et al. (2002) utilized pyrrolidine derivatives in asymmetric synthesis, important for the development of chiral pharmaceuticals (Devine et al., 2002).

Designer Organocatalysts

Sparr et al. (2009) discussed the application of fluorinated pyrrolidines in organocatalysis, highlighting their potential in synthetic chemistry (Sparr et al., 2009).

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It is also harmful to aquatic life with long-lasting effects . Personal protective equipment should be used when handling this compound, and it should be stored in closed vessels .

Future Directions

Pyrrolidine derivatives, including “3-(4-Fluorophenyl)pyrrolidine”, continue to be of interest in drug research and development . They serve as versatile scaffolds for designing and developing novel biologically active compounds and drug candidates . Future research will likely continue to explore the diverse biological activities of these compounds and their potential therapeutic applications .

Properties

IUPAC Name

3-(4-fluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOQWISAVOSATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390260
Record name 3-(4-fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144620-11-1
Record name 3-(4-fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Fluorophenyl)pyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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